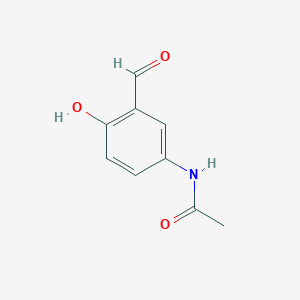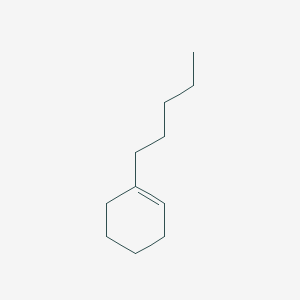
Cyclohexene, 1-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-pentyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CP 47,497 and is classified as a synthetic cannabinoid. It has a molecular formula of C22H27NO and a molecular weight of 329.46 g/mol.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-pentyl- involves binding to cannabinoid receptors in the brain and other parts of the body. This binding results in the activation of these receptors, leading to a range of effects, including altered mood, perception, and cognition.
Effets Biochimiques Et Physiologiques
Cyclohexene, 1-pentyl- has been shown to have a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood and behavior. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexene, 1-pentyl- in lab experiments is its ability to mimic the effects of natural cannabinoids, allowing researchers to study the effects of these compounds without the legal and ethical issues associated with using natural cannabinoids. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully monitored in lab settings.
Orientations Futures
There are several future directions for research on Cyclohexene, 1-pentyl-. One area of focus is its potential use in the treatment of pain and inflammation. Another area of research is its potential use in the treatment of addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other parts of the body.
Méthodes De Synthèse
The synthesis of Cyclohexene, 1-pentyl- involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with cyclohexene in the presence of a Lewis acid catalyst. This reaction results in the formation of Cyclohexene, 1-pentyl- as a yellow oil. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Cyclohexene, 1-pentyl- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a synthetic cannabinoid receptor agonist. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, but are designed to have more potent effects.
Propriétés
Numéro CAS |
15232-85-6 |
|---|---|
Nom du produit |
Cyclohexene, 1-pentyl- |
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1-pentylcyclohexene |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |
Clé InChI |
IOTQTOFPEVQVPG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCCCC1 |
SMILES canonique |
CCCCCC1=CCCCC1 |
Autres numéros CAS |
15232-85-6 |
Synonymes |
1-Pentyl-1-cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



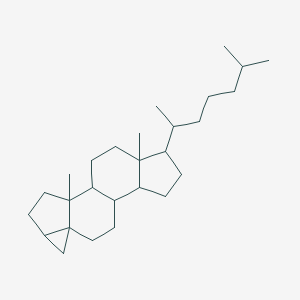
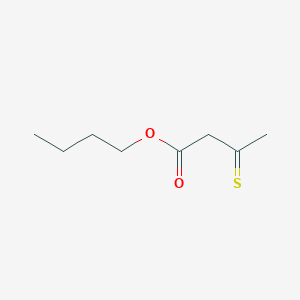
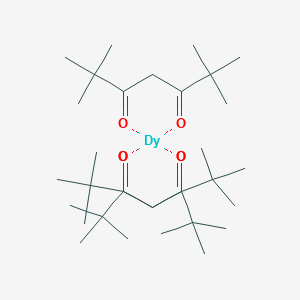
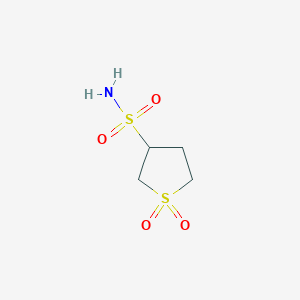
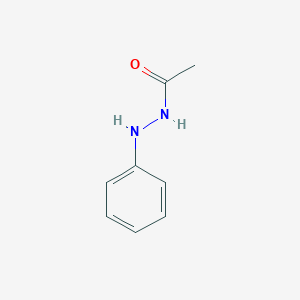
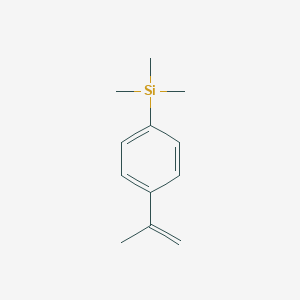
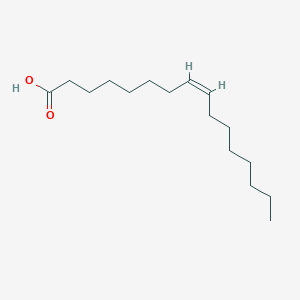
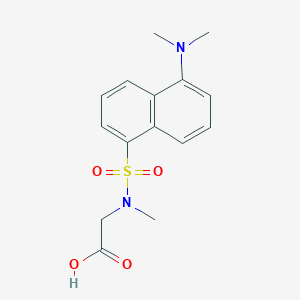
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
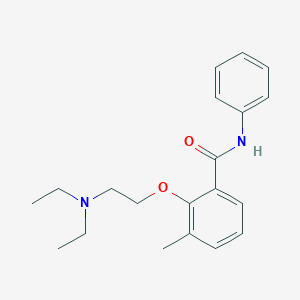
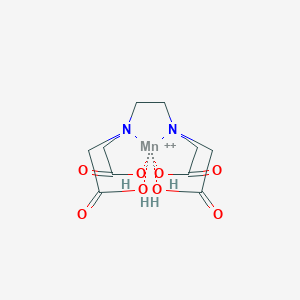
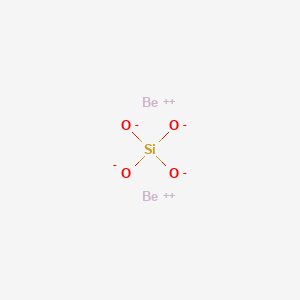
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
